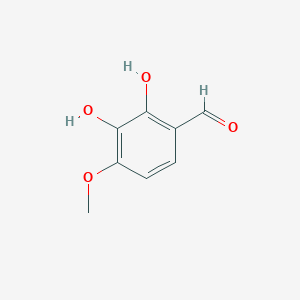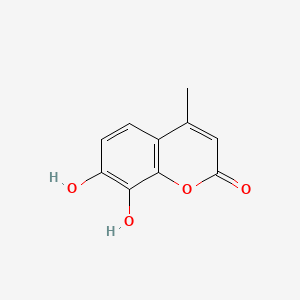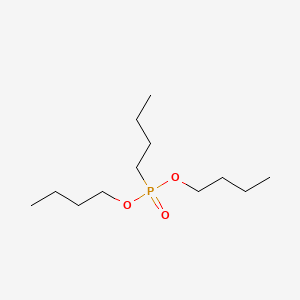
Dibutyl butylphosphonate
Overview
Description
Dibutyl butylphosphonate (DBBP) is an organophosphorus compound with the molecular formula C12H27O3P . It is also known by other synonyms such as Dibutoxybutylphosphine oxide and NSC 2666 . DBBP is used as a plasticizer in nickel (II)-selective sensors with a dibenzocyclam-nickel ionophore PVC membrane .
Molecular Structure Analysis
The molecular structure of DBBP consists of a phosphorus atom bonded to a butyl group and two dibutyl groups . The linear formula of DBBP is CH3(CH2)3P(O)[O(CH2)3CH3]2 .Physical And Chemical Properties Analysis
DBBP has a molecular weight of 250.31 . It has a refractive index (n20/D) of 1.432 and a density of 0.946 g/mL at 25 °C . The boiling point of DBBP is reported to be 283 °C .Scientific Research Applications
Uranium Extraction
Dibutyl butylphosphonate: is utilized in the extraction of uranium from concentrated phosphoric acid . This process is crucial for the production of nuclear fuel, and the compound’s ability to selectively bind to uranium ions makes it an invaluable resource in nuclear chemistry and fuel processing.
Plasticizer Production
This compound serves as a plasticizer in various industrial processes . Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. Dibutyl butylphosphonate is particularly useful in making plastics more pliable during manufacturing.
Analytical Chemistry
In analytical chemistry, Dibutyl butylphosphonate is used for the separation of compounds on HPLC columns . Its properties allow for the effective separation of substances, which is essential for the analysis and purification of chemical samples.
Solubility Studies
The compound’s solubility in water and its behavior at different temperatures have been extensively studied, providing valuable data for the development of models predicting solubility and interactions with other substances . This information is crucial for designing drugs and other materials where solubility plays a key role.
Mechanism of Action
Mode of Action
It’s worth noting that bisphosphonates, which have a similar structure to DBBP, can interact with pyrophosphate in biochemical reactions
Biochemical Pathways
For instance, the degradation of dibutyl phthalate (DBP), a compound structurally similar to DBBP, involves the conversion of phthalic acid to benzoate, which then enters two different pathways: the protocatechuic acid pathway and the catechol pathway .
Pharmacokinetics
The compound’s molecular weight (25031) and other physical properties such as its boiling point (283 °C) and density (0946 g/mL at 25 °C) might influence its bioavailability .
Action Environment
The action, efficacy, and stability of DBBP can be influenced by various environmental factors. For instance, the compound’s boiling point suggests that it might be stable under normal environmental conditions but could degrade at high temperatures . .
properties
IUPAC Name |
1-[butoxy(butyl)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-4-7-10-14-16(13,12-9-6-3)15-11-8-5-2/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGXOMADPRULAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CCCC)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052536 | |
| Record name | Dibutyl butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Dibutyl butylphosphonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
127-128 °C @ 2.5 MM HG | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
310 °F OC | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.948 @ 20 °C/4 °C | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
8.62 | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibutyl butylphosphonate | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
78-46-6 | |
| Record name | Dibutyl butylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl butylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-butyl-, dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl butylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl butylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GO20BIE6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUTYL BUTYLPHOSPHONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes dibutyl butylphosphonate suitable for solvent extraction?
A1: Dibutyl butylphosphonate exhibits a strong affinity for specific metal ions, facilitating their selective extraction from aqueous solutions. This selectivity stems from its ability to form stable complexes with certain metal ions, allowing their transfer to the organic phase. [, , ]
Q2: Can you elaborate on the mechanism of zinc extraction by dibutyl butylphosphonate in chloride solutions?
A2: Research suggests that dibutyl butylphosphonate extracts zinc from chloride solutions through a solvation extraction mechanism. This process is independent of the equilibrium pH and involves the formation of a ZnCl2·2DBBP·4H2O complex in the organic phase. The reaction is exothermic, indicating that the complex formation is energetically favorable. [, ]
Q3: How does dibutyl butylphosphonate compare to other extractants like tributyl phosphate (TBP) in uranium extraction?
A3: Both dibutyl butylphosphonate and tributyl phosphate have been investigated for uranium extraction. Studies indicate that while dibutyl butylphosphonate demonstrates effective uranium extraction capabilities from nitrate solutions, it is less susceptible to radiation damage compared to tributyl phosphate. This increased stability makes it potentially advantageous in certain applications, particularly those involving high radiation environments. [, , ]
Q4: Is dibutyl butylphosphonate effective in extracting thorium? What factors influence its extraction efficiency?
A4: Yes, dibutyl butylphosphonate can extract thorium from both salted and non-salted nitric acid solutions. The efficiency of thorium extraction is dependent on several factors, including nitric acid concentration, the presence of salting-out agents like ammonium nitrate, and temperature. [, , ]
Q5: Can dibutyl butylphosphonate be used to separate specific metal ions?
A5: Yes, research shows that dibutyl butylphosphonate exhibits selectivity towards certain metal ions, allowing their separation from mixtures. For example, it has been successfully used to separate zirconium from hafnium in nitric acid solutions. [, ]
Q6: What are the advantages of using dibutyl butylphosphonate in a two-cycle process for uranium recovery from phosphoric acid?
A6: Implementing dibutyl butylphosphonate alongside bis(2-ethylhexyl)phosphoric acid in a two-cycle process enables efficient uranium recovery from wet-process phosphoric acid. The use of dibutyl butylphosphonate in this process minimizes phosphoric acid contamination and dilution, preventing the formation of undesirable precipitates, ultimately leading to a more efficient and cleaner uranium recovery process. []
Q7: Are there any known catalytic applications of dibutyl butylphosphonate?
A9: While dibutyl butylphosphonate is primarily recognized for its solvent extraction capabilities, its use as a ligand in supported catalysts for propene polymerization has been reported. The resulting catalysts exhibit high activity and produce polypropylene with desirable properties. []
Q8: What is the molecular formula and weight of dibutyl butylphosphonate?
A10: The molecular formula for dibutyl butylphosphonate is C12H27O3P, and its molecular weight is 250.32 g/mol. []
Q9: How do structural modifications to dibutyl butylphosphonate affect its extraction properties?
A11: Studies comparing dibutyl butylphosphonate to other organophosphorus compounds with varying alkyl chain lengths and functional groups reveal that even minor structural changes can significantly impact their extraction behavior. For instance, introducing sulfur-containing groups can alter the selectivity towards specific metals. []
Q10: What analytical techniques are commonly employed to study and quantify dibutyl butylphosphonate?
A12: Gas chromatography is a common technique for analyzing and quantifying dibutyl butylphosphonate, often used in conjunction with an internal standard for accurate measurements. [] Reversed-phase paper chromatography has also been employed to separate and identify dibutyl butylphosphonate from other neutral organophosphorus compounds. []
Q11: What is known about the environmental fate and potential toxicity of dibutyl butylphosphonate?
A13: Specific information about the ecotoxicological effects and degradation pathways of dibutyl butylphosphonate is limited. Research is needed to assess its potential environmental impact and develop appropriate waste management strategies. []
Q12: Are there any viable alternatives to dibutyl butylphosphonate for its various applications?
A14: The choice of an alternative to dibutyl butylphosphonate depends on the specific application. Other organophosphorus compounds, such as tributyl phosphate, Cyanex 923, and various carbamoylphosphine oxides, are often considered as alternatives. The selection should be based on factors such as selectivity, efficiency, cost, and environmental impact. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



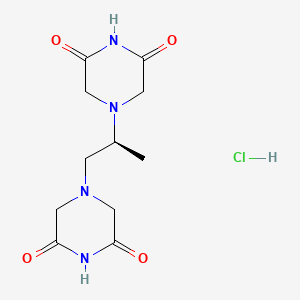
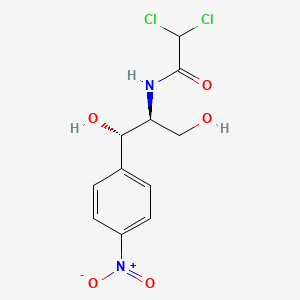



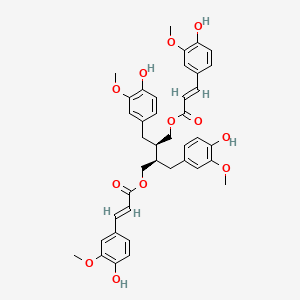
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B1670366.png)
